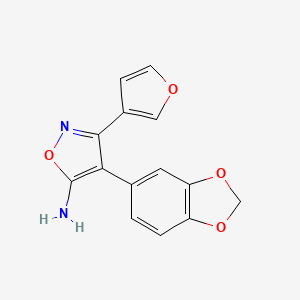
4-(2H-1,3-benzodioxol-5-yl)-3-(furan-3-yl)-1,2-oxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2H-1,3-benzodioxol-5-yl)-3-(furan-3-yl)-1,2-oxazol-5-amine is a useful research compound. Its molecular formula is C14H10N2O4 and its molecular weight is 270.244. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(2H-1,3-benzodioxol-5-yl)-3-(furan-3-yl)-1,2-oxazol-5-amine has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₀N₂O₄
- Molecular Weight : 270.24 g/mol
- CAS Number : 1096939-78-4
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities, particularly in relation to enzyme inhibition and receptor modulation.
Enzyme Inhibition
Studies have shown that various oxazoles can act as inhibitors for different enzyme classes, including kinases and phosphatases. For example, the structural analogs of oxazoles have been reported to inhibit dual-specificity kinases, which are crucial in cancer cell signaling pathways .
Receptor Interaction
The compound's structural features suggest potential interactions with G protein-coupled receptors (GPCRs). GPCRs play a significant role in various physiological processes and are common targets for drug discovery.
The biological activity of this compound may involve:
- Receptor Modulation : The benzodioxole moiety is known for its ability to interact with neurotransmitter receptors.
- Enzyme Inhibition : The oxazole ring can facilitate binding to active sites of enzymes involved in cellular signaling.
Study 1: Enzyme Profiling
A comprehensive profiling study analyzed the interactions of various chemicals with over 300 enzymatic assays. It was found that compounds similar to this compound showed significant inhibition against several kinases and phosphatases .
| Assay Category | Total Assays | Active Compounds | Active % |
|---|---|---|---|
| Kinase | 37 | 32 | 86% |
| Phosphatase | 19 | 27 | 142% |
Study 2: GPCR Interaction
Research on GPCRs indicated that compounds with similar scaffolds can effectively modulate receptor activity, leading to alterations in intracellular signaling pathways. This modulation has implications for therapeutic strategies targeting conditions like hypertension and depression .
特性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3-(furan-3-yl)-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c15-14-12(13(16-20-14)9-3-4-17-6-9)8-1-2-10-11(5-8)19-7-18-10/h1-6H,7,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBANOTKYWSNJKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(ON=C3C4=COC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














